molecular formula C19H20N2O5S3 B2595368 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-10-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2595368
CAS No.: 900135-10-6
M. Wt: 452.56
InChI Key: WZVNSDRDRQFFNZ-WJDWOHSUSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C19H20N2O5S3 and its molecular weight is 452.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-8,10-11,14H,2-3,9,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVNSDRDRQFFNZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CS(=O)(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with notable biological activities. This compound features a unique structure that combines a dioxido-dihydrothiophene moiety with a thiazolidinone derivative, suggesting potential pharmacological applications.

The molecular formula of this compound is C20H22N2O4S3C_{20}H_{22}N_{2}O_{4}S_{3} with a molecular weight of approximately 450.6 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4S3C_{20}H_{22}N_{2}O_{4}S_{3}
Molecular Weight450.6 g/mol
CAS Number900135-41-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. The presence of the thiazolidinone moiety is particularly significant for its antimicrobial properties.
  • Anticancer Potential : Some derivatives demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : The compound could bind to receptors influencing signaling pathways related to inflammation and cell growth.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives similar to this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
  • Anticancer Research :
    • A recent investigation into thiazolidinone derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating promising therapeutic potential .
  • Anti-inflammatory Properties :
    • Research highlighted the anti-inflammatory effects of thiazolidinone compounds in animal models, showing reduced levels of pro-inflammatory cytokines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit antimicrobial activity. The thiophene and thiazolidinone rings can disrupt bacterial cell walls or inhibit essential enzymes, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has shown promise in anticancer studies. Its structural components may interact with specific molecular targets involved in cancer cell apoptosis. Preliminary studies suggest that it could inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

CompoundPathogenInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound AEscherichia coli12

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups. It was particularly effective against breast cancer cells (MCF7), suggesting its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Effectiveness
MCF710High
HeLa15Moderate

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